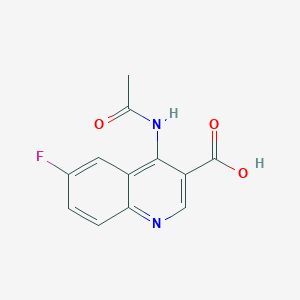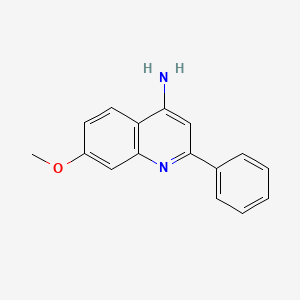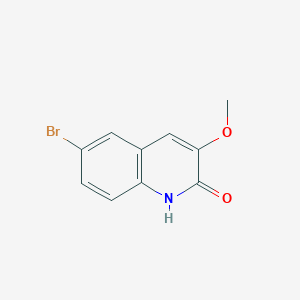
2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride is a compound belonging to the quinazolinone family, which is known for its diverse biological activities Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride typically involves the reaction of anthranilic acid with various reagents to form the quinazolinone core. One common method includes the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline diones, while reduction can produce quinazolinol derivatives .
科学的研究の応用
2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
作用機序
The mechanism of action of 2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit kinases or other signaling molecules, thereby modulating cellular pathways and exerting its biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride include other quinazolinone derivatives such as:
- 2-Cyano-3,4-dihydro-4-oxoquinazoline
- 4(3H)-Quinazolinone
- Quinazoline-2,4(1H,3H)-dione
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the propanoic acid moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
特性
分子式 |
C11H11ClN2O3 |
|---|---|
分子量 |
254.67 g/mol |
IUPAC名 |
2-(4-oxoquinazolin-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H10N2O3.ClH/c1-7(11(15)16)13-6-12-9-5-3-2-4-8(9)10(13)14;/h2-7H,1H3,(H,15,16);1H |
InChIキー |
QBNOWMKBODXMGL-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)N1C=NC2=CC=CC=C2C1=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11863080.png)

![Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11863087.png)




![tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate](/img/structure/B11863106.png)

![2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one](/img/structure/B11863128.png)
